N-(2-hydroxyphenyl)-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes both hydroxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)-2-phenyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- N-(2-hydroxyphenyl)-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Uniqueness
N-(2-hydroxyphenyl)-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of both hydroxyphenyl and 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O4/c1-13-5-4-6-15(11-13)24-21(27)16-10-9-14(12-17(16)22(24)28)20(26)23-18-7-2-3-8-19(18)25/h2-12,25H,1H3,(H,23,26) |
InChI Key |
CFZMRUGSSKQKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
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